molecular formula C7H4BrClO2 B2526752 4-Bromo-3-chloro-2-hydroxybenzaldehyde CAS No. 1427438-98-9

4-Bromo-3-chloro-2-hydroxybenzaldehyde

Cat. No. B2526752
M. Wt: 235.46
InChI Key: LOTVJXPEUIMWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-Bromo-3-chloro-2-hydroxybenzaldehyde is a halogenated aromatic aldehyde with potential for various chemical applications. While the specific compound is not directly studied in the provided papers, related halogenated benzaldehydes have been synthesized and analyzed, offering insights into the behavior of such compounds.

Synthesis Analysis

The synthesis of halogenated benzaldehydes can be achieved through different methods. For instance, the synthesis of 3-bromo-4-hydroxybenzaldehyde has been reported using p-hydroxybenzaldehyde and bromine in chloroform, achieving a high yield of 94.5% . Another method involves using p-hydroxybenzaldehyde with H2O2/HBr as the bromination agent, yielding 70.04% under optimized conditions . These methods suggest that the synthesis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde could potentially be carried out through similar halogenation reactions, with careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of halogenated benzaldehydes can be characterized using techniques such as X-ray crystallography. For example, a new polymorph of 2-bromo-5-hydroxybenzaldehyde has been reported, where the bromine atom deviates significantly from the plane of the benzene ring . This indicates that the introduction of halogen atoms can influence the molecular geometry of the benzaldehyde derivatives, which could be relevant for the molecular structure analysis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Chemical Reactions Analysis

Halogenated benzaldehydes can undergo various chemical reactions. An unexpected product, 2-bromo-3-hydroxybenzaldehyde, was formed during the bromination of 3-hydroxybenzaldehyde, contrary to literature reports . This highlights the potential for unforeseen products in halogenation reactions, which could be a consideration in the chemical reactions analysis of 4-Bromo-3-chloro-2-hydroxybenzaldehyde. Additionally, the use of palladium-catalyzed C-H activation for the selective ortho-bromination of benzaldoximes to synthesize substituted 2-bromobenzaldehydes suggests that similar catalytic methods could be explored for the targeted synthesis of halogenated benzaldehydes.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzaldehydes can be determined through various analytical techniques. Gas chromatography has been used to separate and determine 3-bromo-4-hydroxybenzaldehyde, providing a method that is simple, fast, accurate, and precise . The separation of chlorinated 4-hydroxybenzaldehydes on a non-polar SE-30 capillary column has also been studied, revealing the influence of chlorine substitution on retention behavior . These studies suggest that similar analytical methods could be applied to determine the physical and chemical properties of 4-Bromo-3-chloro-2-hydroxybenzaldehyde.

Scientific Research Applications

  • Crystallography

    • Application : 4-Bromo-3-chloro-2-hydroxybenzaldehyde is used in the synthesis of (E)-4-bromo-N′-(3-chloro-2-hydroxybenzylidene)benzohydrazide, a compound whose crystal structure has been studied .
    • Method : 3-Chloro-2-hydroxybenzaldehyde and 4-bromobenzohydrazide were added to a stirring methanol solution and refluxed for 12 hours. The mixture was filtered and kept undisturbed at room temperature. The colorless square-shaped crystals of the title compound were afforded after one week .
    • Results : The crystal structure was solved with the Olex2 program as an interface together with the SHELXT and SHELXL programs .
  • Chemical Intermediates

    • Application : 4-Bromo-3-chloro-2-hydroxybenzaldehyde is used as a ligand in the synthesis of transition metal complexes .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde have been studied for their in vitro antioxidant and antimicrobial activity .
  • Organic Synthesis

    • Application : 4-Bromo-3-chloro-2-hydroxybenzaldehyde is used as a starting material in organic synthesis .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of the organic synthesis processes using this compound were not specified in the source .
  • Precursor to Coumarin

    • Application : Salicylaldehyde, which is structurally similar to 4-Bromo-3-chloro-2-hydroxybenzaldehyde, is used as a precursor to coumarin .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of the processes using this compound to synthesize coumarin were not specified in the source .
  • Precursor to Chelating Agents

    • Application : Salicylaldehyde, which is structurally similar to 4-Bromo-3-chloro-2-hydroxybenzaldehyde, is used as a precursor to a variety of chelating agents .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of the processes using this compound to synthesize chelating agents were not specified in the source .
  • Antioxidant and Antimicrobial Activity

    • Application : Transition metal complexes derived from Schiff base ligands of 4-(benzyloxy)-2-hydroxybenzaldehyde, which is structurally similar to 4-Bromo-3-chloro-2-hydroxybenzaldehyde, have been studied for their in vitro antioxidant and antimicrobial activity .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The outcomes of the antioxidant and antimicrobial activity studies were not specified in the source .

Safety And Hazards

The safety information for 4-Bromo-3-chloro-2-hydroxybenzaldehyde includes several hazard statements: H302, H315, H318, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-bromo-3-chloro-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClO2/c8-5-2-1-4(3-10)7(11)6(5)9/h1-3,11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOTVJXPEUIMWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C=O)O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-chloro-2-hydroxybenzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.